An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7)
An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7), a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines established synthetic protocols, and summarizes its known biological activities and applications in drug discovery. Particular emphasis is placed on its role as a precursor in the synthesis of various therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.
Chemical and Physical Properties
2-(4-Benzhydrylpiperazin-1-yl)ethanol is a piperazine derivative characterized by a benzhydryl group attached to one of the piperazine nitrogens and a hydroxyethyl group on the other. This structure serves as a versatile scaffold in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 10527-64-7 | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O | [2] |
| Molecular Weight | 296.41 g/mol | [1][2] |
| Boiling Point | 180 °C (at 0.01 Torr) | [2] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.96 ± 0.10 (Predicted) | [2] |
| InChI Key | QEYZAHKHYSGDJK-UHFFFAOYSA-N | [1] |
| Synonyms | 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine | [2][3] |
Spectroscopic Data
The structural integrity of 2-(4-Benzhydrylpiperazin-1-yl)ethanol is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Parameter | Observed Values | Reference |
| ¹H NMR | Chemical Shift (δ) | 7.16–7.49 (m, 10H, Ar–H), 4.2 (s, 1H, CH), 3.6 (t, 2H, CH₂), 2.5 (t, 2H, CH₂), 2.4 (m, 8H, piperazine CH₂) | [1] |
| ¹³C NMR | Chemical Shift (δ) | 142.9, 128.5, 127.8, 126.9 (aromatic C), 77.1 (benzhydryl CH), 60.5 (CH₂OH), 57.9 (piperazine CH₂), 53.6 (piperazine CH₂) | [1] |
Synthesis Protocols
The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol is most commonly achieved through nucleophilic substitution. Below are detailed experimental protocols for established synthetic routes.
Synthesis from 1-(2-Hydroxyethyl)piperazine and Chlorodiphenylmethane
This is a primary and widely recognized method for synthesizing the target compound.[1]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2-hydroxyethyl)piperazine (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in a solvent like toluene or acetone.[1]
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Addition of Reagents: Add chlorodiphenylmethane (1 equivalent) to the mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]
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Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
Synthesis from Benzhydrol
An alternative route starts from benzhydrol, which is first converted to a halogenated intermediate.
Experimental Protocol:
-
Halogenation of Benzhydrol: React benzhydrol with a halogenating agent (e.g., thionyl chloride or hydrogen bromide) in an inert solvent to form benzhydryl chloride or bromide. The reaction is typically monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude halogenated intermediate.[4]
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Condensation with Piperazine Ethanol: The crude benzhydryl halide is then condensed with 1-(2-hydroxyethyl)piperazine in a suitable solvent in the presence of a base.[4]
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Purification via Salt Formation: The product can be acidified with hydrochloric acid to form the dihydrochloride salt, which can be purified by recrystallization. The purified salt is then treated with a base to liberate the free base form of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.[4]
Multi-step synthesis from Benzhydrol.
Biological Activities and Applications
2-(4-Benzhydrylpiperazin-1-yl)ethanol is a crucial intermediate in the synthesis of several pharmaceuticals.[2] It is notably a precursor to Cetirizine, a second-generation antihistamine, and Manidipine, a calcium channel blocker.[4]
The benzhydrylpiperazine scaffold is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities:
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Antihistaminic Activity: The benzhydrylpiperazine framework is a cornerstone of many H1 receptor antagonists used to treat allergic conditions.[1]
-
Central Nervous System (CNS) Activity: Due to its structural similarity to psychoactive substances, this compound and its analogs are used in research to explore potential antidepressant, anxiolytic, and anticonvulsant effects.[1][2] These activities are often linked to interactions with dopaminergic and serotoninergic systems.[1]
-
Anti-inflammatory Activity: Certain derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting potential therapeutic applications in inflammatory diseases.[5]
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Antimicrobial Activity: Novel derivatives have been synthesized and screened for their efficacy against various microbial pathogens.[6]
Pharmacological potential of the benzhydrylpiperazine scaffold.
Safety and Handling
2-(4-Benzhydrylpiperazin-1-yl)ethanol is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation, ingestion, and skin contact. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-(4-Benzhydrylpiperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its versatile synthesis and the broad range of biological activities associated with its derivatives underscore its importance as a building block for novel therapeutic agents. This guide provides essential technical information to support further research and development involving this key intermediate.
References
- 1. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 2. Cas 10527-64-7,2-(4-benzhydrylpiperazin-1-yl)ethanol | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology - Google Patents [patents.google.com]
- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
